1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
279251-06-8 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6N4O/c12-3-5-1-9-7(11-5)6-2-8-4-10-6/h1-4H,(H,8,10)(H,9,11) |
InChI Key |
ZCWOUYHXVKLQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C2=CN=CN2)C=O |
Origin of Product |
United States |
In Depth Spectroscopic and Crystallographic Elucidation of 1h,1 H 2,4 Biimidazole 4 Carbaldehyde
X-ray Crystallography for Solid-State Structure Determination
Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing
The supramolecular architecture of biimidazole derivatives in the solid state is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. While a specific crystallographic study for 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde is not available in the reviewed literature, the analysis of related imidazole (B134444) and benzimidazole (B57391) structures provides a strong basis for predicting its crystal packing and hydrogen bonding motifs.
The primary hydrogen bond donor in the molecule is the N-H group of the imidazole rings, while the nitrogen atoms of the imidazole rings and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors. The interplay between these donor and acceptor sites is expected to result in the formation of robust one-, two-, or even three-dimensional networks. researchgate.net
A prevalent motif in the crystal structures of related imidazole compounds is the formation of chains through N-H···N hydrogen bonds. nih.gov This type of interaction connects molecules in a head-to-tail fashion, leading to the formation of one-dimensional tapes or chains. It is highly probable that this compound would exhibit similar N-H···N hydrogen bonding, linking the N-H of one molecule to the non-protonated imidazole nitrogen of an adjacent molecule.
Furthermore, π-π stacking interactions between the aromatic imidazole rings are a common feature in the crystal packing of such heterocyclic compounds. rsc.org These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the cohesion of the crystal structure. The relative orientation of the stacked rings can vary, leading to different packing arrangements.
Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Strong Hydrogen Bond | N-H | N (imidazole) | Chains, Dimers |
| Weak Hydrogen Bond | C-H (imidazole) | N (imidazole), O (carbonyl) | Network stabilization |
| Weak Hydrogen Bond | C-H (aldehyde) | N (imidazole), O (carbonyl) | Network stabilization |
| π-π Stacking | Imidazole Ring | Imidazole Ring | Stacked arrays |
This table is predictive and based on the analysis of analogous compounds.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for the stereochemical analysis of chiral molecules. rsc.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. nih.gov
For chiroptical analysis of this compound to be applicable, a chiral center or element of chirality would need to be introduced into the molecule, creating enantiomeric forms. This could be achieved, for example, by the introduction of a chiral substituent on one of the imidazole rings or by the synthesis of atropisomers if rotation around the biimidazole bond is sufficiently hindered.
A review of the current scientific literature reveals a lack of studies on the synthesis and chiroptical properties of chiral derivatives of this compound. While there is research on the chiroptical properties of other chiral imidazole and benzimidazole derivatives, which demonstrates the utility of CD and ORD in determining their absolute configuration and conformational analysis, no specific data for derivatives of the title compound is available. rsc.org
In a hypothetical scenario where a chiral derivative of this compound exists, CD spectroscopy could be employed to probe its stereochemical features. The electronic transitions associated with the biimidazole chromophore would be expected to give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects would be exquisitely sensitive to the spatial arrangement of the atoms and could be used to assign the absolute configuration of the stereocenters.
Furthermore, if the molecule were conformationally flexible, variable-temperature CD studies could provide insights into the conformational equilibria and the energy barriers between different conformers. Theoretical calculations of the CD spectrum using quantum chemical methods would be a valuable tool to complement experimental data and aid in the structural elucidation. rsc.org
However, as of the latest available data, there are no published reports on the chiroptical spectroscopy of any chiral derivatives of this compound. Therefore, this section remains a prospective discussion of what such an analysis would entail if appropriate chiral molecules were to be synthesized and studied.
Computational and Theoretical Chemistry Investigations on 1h,1 H 2,4 Biimidazole 4 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. A DFT approach, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in characterizing 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde.
Ab Initio Calculations for High-Accuracy Property Prediction
For even greater accuracy, particularly for specific electronic properties, ab initio calculations can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data. These high-level calculations are often used to validate the results from DFT methods and to compute properties where electron correlation is particularly important. For this compound, ab initio methods could be used to obtain highly accurate predictions of its dipole moment, polarizability, and ionization potential.
Conformational Landscape Exploration and Energy Minimization
The presence of a single bond connecting the two imidazole (B134444) rings allows for rotational freedom, suggesting that this compound can exist in multiple conformations. A thorough computational investigation would involve a systematic exploration of this conformational landscape. This is typically achieved by performing a relaxed potential energy surface scan, where the dihedral angle of the inter-ring bond is varied incrementally, and the energy is minimized at each step.
This analysis would identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The relative energies of these conformers, calculated at a high level of theory, would indicate their populations at thermal equilibrium. The results would likely reveal a preference for a twisted conformation to minimize steric hindrance between the two imidazole rings, with a specific orientation of the carbaldehyde group being favored.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the sites most susceptible to electrophilic and nucleophilic attack, respectively.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole rings, indicating their role as electron donors in chemical reactions. Conversely, the LUMO is likely to be centered on the electron-withdrawing carbaldehyde group and the adjacent imidazole ring, highlighting this region as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter, providing an indication of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -2.0 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.5 | Suggests moderate chemical stability |
Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.
Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) and coupling constants can be performed. These predicted NMR parameters would be invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum. This would provide insight into the nature of the electronic excitations, for instance, whether they are π-π* or n-π* transitions.
Quantitative Structure-Property Relationship (QSPR) Modeling for Biimidazole Derivatives
While a QSPR model for this compound itself would require a dataset of related molecules and their measured properties, the principles of QSPR are highly relevant. QSPR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest (e.g., biological activity, solubility).
For a series of biimidazole derivatives, a QSPR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) using computational methods. Statistical techniques such as multiple linear regression or machine learning algorithms would then be used to build a model that can predict the property of interest for new, untested biimidazole derivatives. Such models are instrumental in rational drug design and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. researchgate.netmdpi.com
Chemical Reactivity and Derivatization Strategies for 1h,1 H 2,4 Biimidazole 4 Carbaldehyde
Reactions of the Carbaldehyde Moiety
The aldehyde functional group is one of the most versatile in organic chemistry, and its presence on the biimidazole scaffold allows for a wide array of chemical transformations.
Nucleophilic Additions and Condensation Reactions (e.g., Imine, Enamine, Aldol Formations)
The carbonyl carbon of the carbaldehyde group is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.comyoutube.com This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.
Imine (Schiff Base) and Enamine Formation: The reaction of 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically occurs under mild acidic catalysis to facilitate the dehydration step. Similarly, reaction with secondary amines yields enamines. These reactions are crucial for introducing diverse functionalities and for constructing more complex molecular architectures.
Aldol and Related Condensations: The aldehyde can participate as an electrophilic partner in aldol-type condensation reactions with enolates or other stabilized carbanions. For instance, reacting the compound with ketones or other aldehydes in the presence of an acid or base catalyst can lead to the formation of β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated systems.
| Reaction Type | Reactant | Product Type | General Conditions |
|---|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Schiff Base | Mild acid catalyst, removal of water |
| Enamine Formation | Secondary Amine (R₂NH) | Enamine | Acid catalyst, removal of water |
| Aldol Condensation | Enolate (from ketone/aldehyde) | α,β-Unsaturated Aldehyde/Ketone | Acid or base catalyst |
Oxidation and Reduction Pathways of the Aldehyde Group
The oxidation state of the aldehyde carbon can be readily modified, providing pathways to either carboxylic acids or alcohols.
Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid (1H,1'H-[2,4'-Biimidazole]-4-carboxylic acid). This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The resulting carboxylic acid is a valuable intermediate for further derivatization, for example, through esterification or amidation.
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (1H,1'H-[2,4'-Biimidazole]-4-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. beilstein-journals.org The choice of reagent depends on the presence of other reducible functional groups within the molecule. This reduction provides a hydroxyl group that can be used in subsequent synthetic steps, such as ether formation or conversion to a leaving group.
| Transformation | Product | Typical Reagents |
|---|---|---|
| Oxidation | 1H,1'H-[2,4'-Biimidazole]-4-carboxylic acid | KMnO₄, CrO₃, Ag₂O |
| Reduction | (1H,1'H-[2,4'-Biimidazole]-4-yl)methanol | NaBH₄, LiAlH₄ |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful tool for converting the carbonyl group into a carbon-carbon double bond, enabling chain extension and the synthesis of complex unsaturated systems.
Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium (B103445) salt. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly versatile for forming alkenes with a defined substitution pattern. The stereochemical outcome (E/Z selectivity) often depends on the stability of the ylide used. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it typically shows excellent stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.comorganic-chemistry.org
| Reaction | Reagent Type | Key Feature | Typical Stereoselectivity |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Forms C=C bond | Depends on ylide stability (Stabilized → E; Unstabilized → Z) |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Forms C=C bond; easy byproduct removal | Predominantly (E)-alkene |
Functionalization of the Biimidazole Core
The biimidazole core, composed of two linked imidazole (B134444) rings, offers further opportunities for derivatization through reactions on the aromatic rings themselves or at the nitrogen atoms.
Electrophilic Aromatic Substitution on Imidazole Rings
Imidazole is an electron-rich heterocycle that can undergo electrophilic aromatic substitution (EAS). wikipedia.org However, the reactivity and regioselectivity are influenced by the reaction conditions and the substituents already present on the biimidazole core. The carbaldehyde group is an electron-withdrawing, deactivating group, which will direct incoming electrophiles away from its own ring and likely towards the other imidazole ring. The imidazole nitrogens can be protonated under strongly acidic conditions, which deactivates the ring towards electrophilic attack. Therefore, EAS reactions such as nitration, halogenation, or sulfonation typically require carefully controlled conditions. epfl.chmasterorganicchemistry.com
N-Alkylation and N-Arylation Strategies
The nitrogen atoms of the imidazole rings, particularly the N-H protons, are sites for functionalization. Deprotonation with a suitable base generates an imidazolate anion, which is a potent nucleophile.
N-Alkylation: This nucleophile can react with various electrophiles, most commonly alkyl halides, to form N-alkylated biimidazole derivatives. nih.gov This is a common and straightforward method for introducing alkyl chains, which can modify the solubility, steric, and electronic properties of the molecule. researchgate.netbeilstein-journals.org
N-Arylation: The introduction of aryl groups at the nitrogen positions can be accomplished through transition metal-catalyzed cross-coupling reactions. Methods like the Chan-Lam or Buchwald-Hartwig aminations allow for the coupling of the biimidazole N-H with arylboronic acids or aryl halides, respectively. kab.ac.ugnih.govrsc.org These reactions provide access to a broad range of N-aryl biimidazole derivatives, which are important scaffolds in materials science and medicinal chemistry.
| Reaction Type | Electrophile/Coupling Partner | General Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent | N-Alkylbiimidazole |
| N-Arylation (Chan-Lam) | Arylboronic Acid (Ar-B(OH)₂) | Copper catalyst, base, oxidant | N-Arylbiimidazole |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Palladium catalyst, phosphine (B1218219) ligand, base | N-Arylbiimidazole |
Multi-Site Reactivity and Orthogonal Functionalization Approaches
The structure of this compound contains multiple reactive sites: the N-H protons of the imidazole rings, several C-H bonds on the heterocyclic core, and the aldehyde functional group. This multi-site reactivity presents both a challenge and an opportunity for synthetic chemists. The challenge lies in achieving selective functionalization at a single desired position, while the opportunity is the potential to introduce diverse functionalities in a controlled manner.
Orthogonal functionalization strategies are crucial for selectively modifying one reactive site in the presence of others. This can be achieved by carefully choosing reagents and reaction conditions that are specific for a particular functional group.
N-H Functionalization: The N-H protons of the imidazole rings are acidic and can be readily deprotonated to form imidazolate anions. These anions can then react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted derivatives. This represents a common and often straightforward derivatization pathway.
Aldehyde Chemistry: The carbaldehyde group is a versatile handle for a wide range of transformations. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. Condensation reactions with amines or hydrazines can yield imines, hydrazones, and other related structures. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of derivatives. Multi-component reactions, such as the Ugi or Passerini reactions, could also be employed, utilizing the aldehyde as a key component to rapidly build molecular complexity. researchgate.netnih.govmdpi.comnih.gov
C-H Functionalization: As discussed in the previous section, the C-H bonds of the biimidazole core can be targeted for metal-catalyzed cross-coupling reactions. The development of orthogonal C-H functionalization strategies would involve finding catalytic systems that selectively activate one C-H bond over others, potentially through the use of directing groups or by exploiting subtle differences in the electronic and steric environment of the C-H bonds.
A hypothetical orthogonal functionalization sequence for this compound is outlined below, demonstrating the potential for selective derivatization.
| Step | Reaction Type | Reagent/Catalyst | Functional Group Targeted |
| 1 | N-Alkylation | Alkyl halide, Base | N-H |
| 2 | Reductive Amination | Amine, Reducing agent | Aldehyde |
| 3 | C-H Arylation | Aryl halide, Palladium catalyst | Biimidazole C-H |
Stereoselective Transformations involving this compound
Stereoselective transformations are of paramount importance in medicinal chemistry and materials science. For this compound, stereoselectivity can be introduced in several ways, either by reacting the existing aldehyde with chiral reagents or by employing chiral catalysts that can differentiate between enantiotopic faces or groups.
The aldehyde group is a prime site for stereoselective reactions. For instance, the addition of a nucleophile to the carbonyl carbon can generate a new stereocenter. The use of chiral catalysts or chiral auxiliaries can control the stereochemical outcome of such additions.
Asymmetric Nucleophilic Addition: The addition of organometallic reagents to the aldehyde can be rendered enantioselective by using a chiral ligand for the metal. For example, chiral amino alcohols can be used to catalyze the enantioselective addition of organozinc reagents to aldehydes. mdpi.com Similarly, asymmetric reduction of the aldehyde to a chiral alcohol can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.
Chiral Derivatizing Agents: The aldehyde can be reacted with chiral derivatizing agents, such as chiral amines or hydrazines, to form diastereomeric imines or hydrazones. These diastereomers could then be separated, and the chiral auxiliary removed to yield enantiomerically enriched products.
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been shown to be effective in promoting stereoselective reactions of aldehydes. nih.gov For example, an organocatalyzed alpha-functionalization of the aldehyde, if feasible, could introduce a new stereocenter adjacent to the biimidazole core.
Furthermore, the biimidazole scaffold itself can be a source of chirality. Axially chiral biimidazole ligands have been synthesized and shown to be effective in asymmetric catalysis. acs.orgdicp.ac.cn While this compound is not inherently chiral, it could potentially be derivatized to create a chiral biimidazole structure. For instance, selective substitution at the N-H positions with bulky groups could restrict rotation around the C-C bond connecting the two imidazole rings, leading to atropisomerism.
The table below summarizes potential stereoselective transformations involving the aldehyde functionality.
| Reaction Type | Chiral Source | Potential Product |
| Asymmetric Alkylation | Chiral catalyst and organometallic reagent | Chiral secondary alcohol |
| Asymmetric Reduction | Chiral reducing agent or catalyst | Chiral primary alcohol |
| Condensation | Chiral amine/hydrazine | Diastereomeric imines/hydrazones |
Coordination Chemistry of 1h,1 H 2,4 Biimidazole 4 Carbaldehyde As a Ligand
Ligand Design Principles: Denticity and Chelating Ability of the Biimidazole-Carbaldehyde Scaffold
The design of 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde suggests a versatile and potentially multidentate ligand. The biimidazole core itself offers several potential coordination sites through its nitrogen atoms. Typically, 2,2'-biimidazole (B1206591) acts as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with a metal center. In the case of the 2,4'-biimidazole isomer, a similar N,N'-chelation is conceivable, involving one nitrogen from each imidazole (B134444) ring, which would result in a larger and likely more flexible chelate ring.
The introduction of a carbaldehyde group at the 4-position of one of the imidazole rings adds another layer of functionality. The oxygen atom of the aldehyde could potentially participate in coordination, making the ligand tridentate. This could lead to more complex coordination geometries and potentially influence the electronic properties of the resulting metal complex. Furthermore, the N-H protons on the imidazole rings can be deprotonated, allowing the ligand to act as an anionic donor, which can significantly impact the stability and redox properties of the metal complexes.
Synthesis and Characterization of Metal-Organic Complexes with Transition Metals
While no specific synthetic procedures for metal complexes of this compound have been reported, general methods for the synthesis of transition metal complexes with biimidazole-based ligands typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat. The choice of solvent and reaction conditions can influence the resulting coordination geometry and nuclearity of the complex.
Structural Analysis of Coordination Modes (e.g., N,N'-Chelation, Aldehyde Coordination)
Based on the structure of the ligand, several coordination modes can be postulated. The most probable would be N,N'-chelation, similar to other biimidazole ligands. The involvement of the aldehyde oxygen in coordination would lead to a tridentate binding mode. Bridging coordination modes, where the ligand links two or more metal centers, are also a possibility, potentially leading to the formation of polynuclear complexes or coordination polymers.
Spectroscopic Signatures of Complexation (NMR, IR, UV-Vis, EPR)
The formation of metal complexes with this compound would be expected to produce distinct spectroscopic changes.
NMR Spectroscopy: In the ¹H NMR spectrum, the coordination of a metal ion would likely cause shifts in the resonances of the imidazole and aldehyde protons. The N-H proton signal might broaden or disappear upon deprotonation and coordination.
IR Spectroscopy: Infrared spectroscopy would be a key tool to probe the coordination of the aldehyde group. A shift in the C=O stretching frequency to a lower wavenumber upon complexation would provide strong evidence for the involvement of the aldehyde oxygen in bonding to the metal center. Changes in the C=N and N-H stretching vibrations of the imidazole rings would also be indicative of coordination.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would likely show bands corresponding to intra-ligand transitions and metal-to-ligand charge transfer (MLCT) transitions, providing insights into the electronic structure of the complexes.
EPR Spectroscopy: For complexes with paramagnetic metal ions, Electron Paramagnetic Resonance (EPR) spectroscopy could provide information about the oxidation state and coordination environment of the metal center.
Coordination with Lanthanide and Actinide Metals for Advanced Photonic Applications
The coordination of biimidazole-type ligands to lanthanide and actinide ions is an area of interest for the development of luminescent materials and other photonic applications. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the f-metal ion, which then emits light at its characteristic wavelength. The presence of the carbaldehyde group could potentially be functionalized to tune the photophysical properties of such complexes. However, there is no published research on the coordination of this compound with lanthanide or actinide metals.
Redox Properties of Metal-Biimidazole-Carbaldehyde Complexes
The redox behavior of metal complexes is highly dependent on the nature of both the metal ion and the coordinating ligands. Biimidazole ligands can participate in redox processes, and their deprotonation state can significantly influence the redox potentials of the metal center. The electron-withdrawing nature of the carbaldehyde group in this compound would be expected to influence the electronic properties and, consequently, the redox behavior of its metal complexes. Techniques such as cyclic voltammetry would be employed to study these properties, but no such studies have been reported for complexes of this ligand.
Ligand Field Theory and Electronic Structure of Metal Centers
The electronic structure of metal centers in coordination complexes with this compound is best understood through the lens of Ligand Field Theory (LFT). LFT, an extension of Crystal Field Theory, provides a more complete picture by considering the covalent nature of metal-ligand bonds and the overlap of their respective orbitals. diva-portal.orgbhu.ac.in The interaction between the metal d-orbitals and the ligand's donor orbitals leads to the splitting of the d-orbitals into different energy levels, a phenomenon that dictates the electronic, magnetic, and spectroscopic properties of the complex. uomustansiriyah.edu.iqdalalinstitute.com
The this compound ligand typically coordinates to a metal ion in a bidentate fashion through the nitrogen atoms of the two imidazole rings. This chelation forms a stable five-membered ring with the metal center. In a typical octahedral complex, where the metal ion is coordinated to three such ligands or a combination of this and other ligands to reach a coordination number of six, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower-energy t2g set (dxy, dxz, dyz) and the higher-energy eg set (dz², dx²-y²). uomustansiriyah.edu.iq The energy difference between these two sets is denoted as the ligand field splitting parameter, Δo (for octahedral complexes) or 10Dq. uomustansiriyah.edu.iq
The magnitude of Δo is influenced by several factors, including the nature of the metal ion (its identity, oxidation state, and principal quantum number) and the field strength of the ligand. libretexts.org Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Imidazole and its derivatives are generally considered to be moderately strong field ligands, stronger than water but weaker than cyanide. The presence of the entire biimidazole system, along with the electron-withdrawing carbaldehyde group on one of the imidazole rings, is expected to place this compound in the moderate to strong field region of the spectrochemical series.
The electronic configuration of the metal center is determined by how the d-electrons populate the split orbitals. For metal ions with d⁴ to d⁷ configurations, two possibilities arise depending on the magnitude of Δo relative to the mean pairing energy (P).
High-Spin (Weak Field): If Δo is smaller than P, it is energetically more favorable for electrons to occupy the higher-energy eg orbitals rather than pairing up in the t2g orbitals. This results in the maximum number of unpaired electrons.
Low-Spin (Strong Field): If Δo is larger than P, the energy cost of promoting an electron to the eg set is greater than the energy required to pair electrons in the t2g orbitals. This leads to a minimum number of unpaired electrons.
Given that biimidazole ligands can induce spin-crossover (SCO) behavior in some Fe(II) complexes, it is plausible that complexes of this compound with certain metal ions could exist near the high-spin/low-spin boundary.
The electronic structure of these complexes can be probed experimentally using techniques such as UV-Visible spectroscopy. The absorption of light by the complex can promote an electron from a lower energy d-orbital to a higher energy d-orbital (a d-d transition). The energy of this transition corresponds to the ligand field splitting parameter, Δo. The number and position of these absorption bands provide valuable information about the geometry of the complex and the electronic structure of the metal ion. For instance, an octahedral Ni(II) complex (d⁸) typically exhibits three spin-allowed d-d transitions.
Table 1: Illustrative d-d Electronic Transitions and Ligand Field Parameters for a Hypothetical Octahedral Metal Complex with this compound
| Metal Ion | d-Electron Configuration | Ground State Term (High-Spin) | Ground State Term (Low-Spin) | Expected d-d Transitions (High-Spin Octahedral) |
| Cr(III) | d³ | ⁴A₂g | - | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₁g(P) |
| Mn(II) | d⁵ | ⁶A₁g | ²T₂g | Spin-forbidden, weak intensity bands |
| Fe(II) | d⁶ | ⁵T₂g | ¹A₁g | ⁵T₂g → ⁵E₂g |
| Co(II) | d⁷ | ⁴T₁g(F) | ²E₂g | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) |
| Ni(II) | d⁸ | ³A₂g | - | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |
| Cu(II) | d⁹ | ²E₂g | - | ²E₂g → ²T₂g (often broad and distorted due to Jahn-Teller effect) |
Note: This table is illustrative and the exact transitions and their energies would need to be determined experimentally for specific metal complexes of this compound.
The geometry of the coordination complex also significantly impacts the d-orbital splitting pattern. While octahedral geometry is common, other geometries such as tetrahedral or square planar are possible. In a tetrahedral field, the d-orbital splitting is inverted and smaller than in an octahedral field (Δt ≈ 4/9 Δo). youtube.com Square planar complexes, often seen with d⁸ metal ions like Ni(II), Pd(II), and Pt(II), exhibit a more complex splitting pattern. youtube.com The specific geometry adopted by a metal complex with this compound will depend on the metal ion, its oxidation state, and the reaction conditions.
Supramolecular Chemistry and Self Assembly of 1h,1 H 2,4 Biimidazole 4 Carbaldehyde Derivatives
Design Principles for Self-Assembling Systems utilizing 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde
The molecular structure of this compound is a masterclass in design for self-assembly. It possesses a suite of functional features that allow it to act as a versatile building block, or "tecton," in the construction of higher-order architectures. The key design elements inherent to this molecule include:
Hydrogen Bond Donors and Acceptors: The molecule contains N-H groups on the imidazole (B134444) rings that act as potent hydrogen bond donors. Additionally, the lone pairs on the sp2-hybridized nitrogen atoms and the carbonyl oxygen of the aldehyde group serve as effective hydrogen bond acceptors. This duality allows for the formation of robust and directional hydrogen-bonded networks.
Aromatic Surfaces for π-π Stacking: The two imidazole rings constitute electron-rich aromatic systems capable of engaging in π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing extended solid-state structures and guiding the packing of molecules.
Metal Coordination Sites: The nitrogen atoms of the biimidazole core are excellent ligands for a wide range of metal ions. This feature enables its use in metal-directed self-assembly to form discrete coordination cages or extended, porous coordination polymers and metal-organic frameworks (MOFs). wikipedia.org
Reactive Aldehyde Group: The carbaldehyde functional group provides a reactive handle for forming dynamic covalent bonds, such as imines and hydrazones, opening avenues for applications in dynamic combinatorial chemistry and the synthesis of adaptable materials like covalent organic frameworks (COFs). nih.govchinesechemsoc.org
These features can be exploited synergistically or individually to guide the assembly process toward desired supramolecular structures with specific topologies and functions.
Hydrogen Bonding Interactions in Directed Assembly
Hydrogen bonding is a primary driving force in the self-assembly of biimidazole derivatives. The this compound molecule can participate in a variety of predictable hydrogen bonding patterns, known as supramolecular synthons, which dictate the resulting architecture.
The most prominent interaction is the N-H···N hydrogen bond between the imidazole rings of adjacent molecules. This interaction is a well-established motif in the crystal engineering of imidazoles, leading to the formation of one-dimensional chains or tapes. researchgate.net In biimidazole systems, these interactions can link molecules into robust chains or sheets. tandfonline.com For instance, studies on 2,2'-biimidazole (B1206591) complexes have shown that intermolecular N-H···N and N-H···O bonds are fundamental to their crystal packing. researchgate.netacs.org The aldehyde group on the this compound molecule introduces an additional acceptor site (the carbonyl oxygen), allowing for more complex networks involving N-H···O interactions. These interactions can crosslink the primary chains, leading to two- or three-dimensional structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |
| Imidazole-Imidazole | N-H | Imidazole N | 2.80 - 3.10 | Formation of 1D chains and tapes |
| Imidazole-Aldehyde | N-H | Carbonyl O | 2.90 - 3.20 | Cross-linking of chains, 2D/3D network formation |
| Imidazole-Water/Solvent | N-H | Solvent O/N | Variable | Stabilization of crystal lattice with solvent inclusion |
Data derived from analogous imidazole and biimidazole systems described in the literature. acs.orgnih.gov
π-π Stacking and Aromatic Interactions in Solid-State Architectures
The assembly of polyimidazole structures can be stabilized by π-π stacking, which often complements hydrogen bonding to create densely packed, ordered materials. rsc.orgnih.gov In such assemblies, the aromatic rings of adjacent molecules align in a parallel-displaced or T-shaped manner to maximize attractive interactions. The typical centroid-to-centroid distance for effective π-π stacking is in the range of 3.3 to 3.8 Å. Studies on imidazole-based molecular junctions have demonstrated that π-π stacked dimers can create highly efficient pathways for electron transport, highlighting the functional importance of these interactions. rsc.org
The interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonds often establish the primary structure (e.g., a 1D chain), while π-π interactions guide the packing of these primary structures into a 3D crystal.
Metal-Directed Self-Assembly of Coordination Cages and Frameworks
The biimidazole moiety is an excellent bidentate chelating ligand, making this compound a prime candidate for constructing metal-ligand superstructures. nih.gov By reacting the molecule with suitable metal ions, a diverse range of architectures, from discrete cages to infinite coordination polymers, can be synthesized. wikipedia.orgmdpi.com
In this approach, the geometry and coordination preferences of the metal ion (e.g., tetrahedral, square planar, octahedral) and the conformational flexibility of the biimidazole ligand dictate the final structure. nih.gov
Coordination Polymers (CPs)/Metal-Organic Frameworks (MOFs): When linked with metal ions, the biimidazole-carbaldehyde ligand can form 1D, 2D, or 3D networks. nih.gov The aldehyde group can remain as a pendant functional group within the pores of the framework, available for post-synthetic modification, or it could potentially participate in secondary coordination to the metal center. Cationic MOFs constructed from imidazole-containing ligands have shown promise in applications such as anion exchange. rsc.org
Coordination Cages: With appropriate metal precursors that have fixed coordination angles (e.g., cis-blocked Pd(II) or Pt(II)), the ligand can assemble into discrete, hollow cage-like structures. These cages can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. rsc.org
The table below summarizes coordination polymers formed with ligands analogous to the biimidazole core.
| Ligand Type | Metal Ion | Resulting Structure | Dimensionality | Reference Finding |
| 2,2'-biimidazole derivative | Pb(II) | Corrugated Layer | 2D -> 3D via H-bonds | Forms a supramolecular network with potential for fluorescence sensing. nih.gov |
| 1,4-di(1H-imidazol-4-yl)benzene | Co(II)/Zn(II) | Layered Network | 2D -> 3D via H-bonds | Isostructural frameworks with sql topology. mdpi.com |
| Flexible bis(imidazole) | Various | MOF | 3D | Can be developed as selective fluorescent sensors. researchgate.net |
Co-Crystallization Studies and Polymorphism
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. nih.gov this compound is an ideal candidate for co-crystal formation due to its multiple hydrogen bonding sites. By combining it with a stoichiometric amount of a second molecule, the "co-former," novel crystalline solids can be formed.
The design of biimidazole co-crystals is often guided by hydrogen bond complementarity. For example, co-crystallization of 4,4′,5,5′-tetranitro-2,2′biimidazole with various co-formers containing nitrogen or oxygen acceptors was driven by the formation of N–H···N or N–H···O hydrogen bonds. researchgate.net Similarly, a co-crystal of 2,2-biimidazole and salicylic (B10762653) acid is stabilized by robust N–H···O and O–H···N hydrogen bonds forming a planar supramolecular unit. researchgate.net The aldehyde group in this compound can also participate in hydrogen bonding or other non-covalent interactions with suitable co-formers, expanding the range of possible co-crystal architectures.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is also a possibility for this compound, as different arrangements of hydrogen bonds and π-π stacking interactions can lead to distinct solid-state forms with different properties. The choice of solvent and crystallization conditions can influence which polymorph is obtained. nih.gov
Solution-Phase Aggregation and Host-Guest Chemistry
In solution, molecules of this compound can undergo self-aggregation, driven by the same non-covalent interactions that operate in the solid state, particularly in non-polar solvents where hydrogen bonding and π-π stacking are more favorable.
Furthermore, the biimidazole unit can be incorporated into larger macrocyclic structures. rsc.org These macrocycles can act as hosts, capable of binding smaller guest molecules within their central cavity. nih.govfrontiersin.org The binding is governed by principles of molecular recognition, where size, shape, and electronic complementarity between the host and guest are crucial. While specific macrocycles based on this compound are not widely reported, the principles of host-guest chemistry suggest that such constructs could selectively bind guests that can interact favorably with the aromatic interior and the functional groups of the biimidazole units. Extending host-guest chemistry to the solid state can result in more robust complexes with enhanced binding affinities, suitable for applications in separation science and device fabrication. nih.gov
Dynamic Covalent Chemistry (DCC) Applications through the Aldehyde Group
The aldehyde functionality of this compound is a gateway to the field of dynamic covalent chemistry (DCC). DCC utilizes reversible covalent bond formation to create complex molecular systems that can adapt their constitution in response to external stimuli.
The most common reaction involving the aldehyde group in DCC is the formation of imines (Schiff bases) through condensation with primary amines, or hydrazones through reaction with hydrazines. nih.gov These reactions are typically reversible under mild acidic or basic conditions. This reversibility allows for "error correction" during the assembly process, leading to the thermodynamic product.
This chemistry enables the use of this compound as a building block in:
Dynamic Polymers (Dynamers): Linear or cross-linked polymers connected by dynamic covalent bonds. These materials can exhibit properties like self-healing and malleability. nih.gov
Covalent Organic Frameworks (COFs): Crystalline porous polymers with periodic structures. Imidazole-linked COFs have been synthesized via condensation reactions, and the aldehyde group on the target molecule provides a direct route to imine-linked COFs with embedded biimidazole functionality. chinesechemsoc.org
Self-Catalytic Systems: Recent research has shown that imidazole groups can catalyze certain dynamic reactions, such as the formation of imidazole-urea bonds from isocyanates, suggesting the potential for self-catalysis in systems built from this molecule. acs.org
The combination of the robust supramolecular interactions of the biimidazole core with the adaptive covalent chemistry of the aldehyde group makes this compound a uniquely powerful component for the design of complex and functional chemical systems.
Applications of 1h,1 H 2,4 Biimidazole 4 Carbaldehyde in Advanced Materials Research
Integration into Polymer Architectures and Macromolecular Systems
The aldehyde functionality of 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde serves as a versatile anchor for its incorporation into various polymer backbones and macromolecular structures. This integration can impart novel properties to the resulting materials, leveraging the inherent characteristics of the biimidazole unit. For instance, the imidazole (B134444) rings can act as proton donors or acceptors, influencing the polymer's solubility, thermal stability, and mechanical properties.
One common strategy for integration involves condensation reactions with polymers containing primary amine groups, leading to the formation of Schiff base linkages. This dynamic covalent chemistry allows for the creation of self-healing polymers and vitrimers. Furthermore, the biimidazole moiety can be a precursor to N-heterocyclic carbenes (NHCs), which are potent organocatalysts for various polymerization reactions.
The incorporation of biimidazole units into polymer chains can also enhance their photophysical and electronic properties. The extended π-conjugation of the biimidazole system can lead to polymers with interesting optical and charge-transport characteristics, making them suitable for applications in organic electronics. researchgate.net Research into conjugated polymers based on 2,2'-biimidazole (B1206591) has demonstrated their potential in fluorescence sensing of metal ions and anions. researchgate.net
Table 1: Polymer Systems Incorporating Biimidazole Derivatives
| Polymer Type | Integration Method | Resulting Properties | Potential Applications |
| Polyimines | Schiff base condensation | Self-healing, thermal stability | Smart coatings, recyclable thermosets |
| Poly(N-heterocyclic carbene)s | Ring-opening polymerization | Catalytic activity, thermal stability | Organocatalysis, advanced composites |
| Conjugated Polymers | Suzuki or Stille coupling | Enhanced fluorescence, charge transport | Organic electronics, chemical sensors |
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the biimidazole core, coupled with its ability to coordinate with various analytes, makes this compound an excellent scaffold for the design of fluorescent probes and chemosensors. researchgate.net The aldehyde group provides a convenient handle for further functionalization, allowing for the fine-tuning of the sensor's selectivity and sensitivity.
The development of "turn-on" or "turn-off" fluorescent sensors is a key area of research. In a "turn-off" sensor, the fluorescence of the biimidazole core is quenched upon binding to a specific analyte. rsc.org Conversely, a "turn-on" sensor exhibits an increase in fluorescence intensity in the presence of the target analyte. rsc.org
Several mechanisms can be exploited to achieve these effects, including:
Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group can quench the fluorescence of the biimidazole fluorophore through PET. Upon binding to an analyte, the electron-donating ability of the quenching group is suppressed, leading to a "turn-on" fluorescence response. nih.gov
Förster Resonance Energy Transfer (FRET): By attaching a suitable energy acceptor to the biimidazole scaffold, a FRET process can be established, leading to quenched fluorescence. The binding of an analyte can disrupt this process, restoring the fluorescence of the donor. chemrxiv.org
Intramolecular Charge Transfer (ICT): The electronic properties of the biimidazole system can be modulated by the analyte. This can lead to a shift in the emission wavelength or a change in the fluorescence intensity. rsc.org
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the biimidazole and other coordinating groups can restrict intramolecular rotation, leading to a significant enhancement of the fluorescence quantum yield. researchgate.net
The biimidazole moiety provides two nitrogen atoms that can act as a chelating unit for metal ions. researchgate.net The aldehyde group can also participate in coordination or be modified to introduce other binding sites. This allows for the design of sensors that are selective for specific metal ions, such as Cu²⁺, Zn²⁺, and Hg²⁺. rsc.orgrsc.org
For instance, the interaction between a biimidazole-based sensor and a metal ion can be confirmed through various techniques, including UV-Vis and fluorescence spectroscopy, as well as ¹H NMR titration experiments. nih.gov The binding stoichiometry can often be determined using Job's plot analysis. rsc.org
Beyond metal ions, the hydrogen-bonding capabilities of the N-H protons on the imidazole rings can be utilized for the recognition of anions like fluoride (B91410) (F⁻) and pyrophosphate (PPi). researchgate.netmdpi.com The aldehyde group can also be used to introduce urea (B33335) or thiourea (B124793) functionalities, which are known to be effective anion binding motifs.
Table 2: Examples of Biimidazole-Based Fluorescent Sensors
| Sensor Scaffold | Target Analyte | Sensing Mechanism | Response Type |
| Benzimidazole-derived conjugate | Cu²⁺ | Inhibition of ESIPT | Turn-off |
| Benzimidazole-derived conjugate | Zn²⁺ | Chelation-enhanced fluorescence | Ratiometric turn-on |
| Naphthalene diamine-based derivative | Fe²⁺ | Photoinduced electron transfer | Turn-on |
| Naphthalene diamine-based derivative | Cu²⁺ | Charge-transfer process | Turn-off |
| Pyrene-based chemosensor | Hg²⁺ | Interaction with pyrene (B120774) moiety | Turn-on |
Fabrication of Organic Light-Emitting Diode (OLED) Components and Organic Semiconductors
Imidazole and its derivatives have been widely investigated for their potential in organic light-emitting diodes (OLEDs) and as organic semiconductors. researchgate.net The biimidazole core in this compound offers a high triplet energy and good thermal stability, which are crucial properties for host materials in phosphorescent OLEDs (PhOLEDs). The electron-deficient nature of the imidazole ring also makes it a suitable building block for electron-transporting materials (ETMs) and bipolar host materials. mdpi.com
The aldehyde group can be utilized to synthesize larger conjugated systems through reactions like the Wittig or Knoevenagel condensation. This allows for the tuning of the electronic and photophysical properties of the resulting materials, such as their energy levels (HOMO/LUMO) and emission colors. By attaching various electron-donating or electron-withdrawing groups to the biimidazole scaffold, it is possible to design materials with specific charge-transporting properties (hole-transporting, electron-transporting, or bipolar).
Derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to exhibit deep-blue emissions with promising quantum efficiencies in OLED devices. mdpi.com These materials can also function as hosts for phosphorescent emitters of different colors, including green, red, and sky-blue. mdpi.com
Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid structure and the presence of multiple coordination sites (the nitrogen atoms of the imidazole rings) make this compound an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.orgnih.gov
In MOF synthesis, the biimidazole moiety can coordinate to metal ions or clusters, leading to the formation of porous, crystalline structures. mdpi.com The aldehyde group can be either a non-coordinating functional group that lines the pores of the MOF, imparting specific chemical properties, or it can be post-synthetically modified to introduce other functionalities. The resulting MOFs can have applications in gas storage and separation, catalysis, and sensing. mdpi.comtcichemicals.com
For COF synthesis, the aldehyde group of this compound can undergo condensation reactions with multitopic amines to form highly stable imine-linked COFs. tcichemicals.com These materials are characterized by their high porosity, low density, and exceptional thermal stability. The biimidazole unit within the COF framework can contribute to its electronic properties and provide sites for catalysis or selective guest binding. The tunability of the linker allows for the rational design of COFs with desired pore sizes and functionalities for applications in areas such as carbon capture, catalysis, and energy storage. tcichemicals.comnih.gov
Despite a comprehensive search for scientific literature, no publications detailing the synthesis, characterization, or application of the chemical compound This compound in advanced materials research could be located.
While some chemical suppliers list the compound, indicating its potential existence, the absence of any associated scholarly articles or research data makes it impossible to provide a detailed and scientifically accurate article as requested. The topics outlined—functionalization of frameworks and photochromic/electrochromic material development—require specific experimental data, research findings, and detailed characterization, none of which are available in the public domain for this compound.
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Potential in Catalysis and Organocatalysis Utilizing 1h,1 H 2,4 Biimidazole 4 Carbaldehyde
Role as a Pre-catalyst or Ligand in Transition Metal Catalysis
The biimidazole scaffold is a well-established N,N-bidentate ligand capable of forming stable complexes with a variety of transition metals. These metal complexes can serve as efficient catalysts in a range of organic transformations. The nitrogen atoms of the imidazole (B134444) rings can coordinate with metal centers, influencing their electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity. Biimidazole derivatives have been explored as ligands in catalysis, mimicking biological systems and providing a platform for the development of novel catalysts.
A significant area of interest is the application of chiral derivatives of imidazole-containing compounds in asymmetric catalysis. By introducing chirality into the ligand structure, it is possible to create catalysts that can induce enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other.
Research has demonstrated the successful use of chiral amines in the preparation of novel tridentate ligands based on an imidazole ring. For instance, the condensation of 2-phenylimidazole-4-carbaldehyde with chiral amines has yielded ligands that, when complexed with copper(II), catalyze asymmetric Henry reactions (nitroaldol reactions). chigroup.siteresearchgate.net These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The resulting chiral ligands have been shown to influence the enantioselectivity of the reaction, with studies investigating the impact of reaction conditions such as temperature, solvent, and molar ratios on the catalytic performance. chigroup.site
The enantioselectivity of these copper(II) complexes is often high, and interestingly, the configuration of the chiral ligand can dictate the stereochemical outcome of the product. For example, in some systems, a cis-configuration of the ligand may predominantly yield the S-enantiomer of the nitroaldol product, while a trans-configuration can lead to the R-enantiomer. unimi.it This tunability is a crucial aspect of designing effective asymmetric catalysts. The development of such chiral ligands derived from imidazole aldehydes underscores the potential of 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde as a precursor for creating sophisticated asymmetric catalysts.
Organocatalytic Applications of the Aldehyde Functionality
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The aldehyde group in this compound provides a handle for its potential use in this field, either directly or as a precursor to more complex organocatalysts.
While direct organocatalytic applications of this compound in reactions such as Michael additions and Knoevenagel condensations are not extensively documented in the literature, the presence of the aldehyde functionality suggests its potential in these areas. Aldehydes can participate in various organocatalytic cycles, for instance, through the formation of enamine or iminium ion intermediates with chiral amines.
The Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by organocatalysts. Chiral imidazolidinones, for example, have been shown to catalyze the Michael addition of aldehydes to enones, proceeding through an enamine intermediate. chigroup.site Similarly, the Knoevenagel condensation , a reaction between an active hydrogen compound and a carbonyl group, is another area where aldehyde-based organocatalysts can be employed. nih.gov Imidazole and its derivatives have been utilized as organocatalysts in various multicomponent reactions that may involve a Knoevenagel condensation step. ias.ac.inresearchgate.net
Given the established reactivity of aldehydes in these organocatalytic transformations, this compound could potentially be derivatized to create novel organocatalysts. The biimidazole core could serve to modulate the catalyst's properties, such as its solubility and steric environment, potentially influencing the efficiency and selectivity of the catalyzed reactions.
Heterogeneous Catalysis via Immobilization on Solid Supports
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst onto a solid support offers a practical solution, combining the high selectivity and activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. researchgate.netsemanticscholar.org
There is growing interest in developing heterogeneous catalysts from imidazole derivatives. For example, 2-phenyl-1H-imidazole derivatives have been supported on clay minerals for use in heterogeneous catalysis of the Henry reaction. researchgate.net A particularly promising approach involves the use of magnetic nanoparticles as a support, allowing for the easy recovery of the catalyst using an external magnetic field. A novel magnetically recoverable nano-catalyst has been synthesized by grafting a biimidazole Cu(I) complex onto chloride-functionalized silica-coated magnetite nanoparticles. researchgate.net This heterogeneous catalyst demonstrated high efficiency in the synthesis of imidazo[1,2-a]pyridines in an aqueous medium and could be reused multiple times without a significant loss of catalytic activity. researchgate.net
The structure of this compound, with its biimidazole core, is well-suited for immobilization on various solid supports, including silica, polymers, and nanoparticles. The aldehyde group can also be used as an anchor point for covalent attachment to the support material. The development of such immobilized catalysts derived from this biimidazole aldehyde could lead to more sustainable and economically viable catalytic processes.
Photocatalytic and Electrocatalytic Applications
The unique electronic properties of the biimidazole system suggest potential applications in photocatalysis and electrocatalysis. These fields utilize light or electrical energy, respectively, to drive chemical reactions.
The extended π-system of the biimidazole core can absorb light, and upon excitation, the molecule can participate in electron transfer processes, a key step in many photocatalytic cycles. Research on a novel bismuth biimidazole compound has revealed that it exhibits strong photoluminescence and possesses semiconducting properties with an optical band gap of 2.09 eV. researchgate.net This indicates its potential as a material for photocatalytic applications. The emission in this compound was attributed to a metal-to-ligand charge transfer. researchgate.net Furthermore, 2,2'-biimidazole (B1206591) is known to be used in the preparation of complexes that exhibit photoluminescence and optical properties, as well as in the synthesis of bismuth biimidazoles as semiconductors.
In the realm of electrocatalysis, the redox activity of the biimidazole moiety is of interest. The ability of the molecule to undergo reversible oxidation and reduction is crucial for its function as an electrocatalyst. Studies on annulated derivatives of 2,2'-biimidazole have investigated their redox potentials, showing that the electrochemical properties are influenced by the planarity of the system. researchgate.net While specific electrocatalytic applications of this compound have not been detailed, the inherent redox properties of the biimidazole core suggest that it could be a valuable component in the design of new electrocatalysts for various applications, such as in energy conversion and storage.
Future Research Directions and Emerging Opportunities for 1h,1 H 2,4 Biimidazole 4 Carbaldehyde
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design
For this specific biimidazole, ML models could be trained on datasets of related imidazole (B134444) and biimidazole compounds to predict a range of properties. researchgate.net These predictions could include physicochemical characteristics (solubility, logP), biological activities against various targets, and potential toxicity profiles. Such predictive power would enable researchers to prioritize the most promising derivatives for synthesis and testing, saving considerable time and resources. mdpi.com
Furthermore, AI tools can be instrumental in synthesis design. nih.gov Retrosynthesis algorithms can propose novel and efficient synthetic routes to 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde and its derivatives. nih.gov ML models can also optimize reaction conditions by analyzing vast parameter spaces (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, a task that is often challenging through traditional experimental approaches alone. mit.edu
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Property Prediction | Forecast biological activity, toxicity, and physicochemical properties. | Rapidly screen virtual derivatives to identify high-potential candidates for drug discovery or materials science. |
| Retrosynthesis Planning | Identify novel and efficient synthetic pathways. | Accelerate the synthesis of the core scaffold and its analogues. |
| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature). | Improve reaction yields, reduce waste, and lower synthesis costs. |
| De Novo Design | Generate novel molecular structures based on the biimidazole scaffold for specific applications. | Discover new compounds with enhanced properties for targeted functions. |
Exploration of Novel Reaction Pathways and Methodologies
The chemical structure of this compound offers multiple sites for chemical modification, opening avenues for the exploration of novel reaction pathways. Future research could focus on leveraging the reactivity of the aldehyde group and the biimidazole core to construct a diverse library of new compounds.
The aldehyde functionality is a versatile handle for various transformations, including:
Reductive Amination: To introduce diverse amine-containing side chains, potentially modulating biological activity or solubility.
Wittig and Related Reactions: To extend the conjugated system, which could be useful for developing new dyes or electronic materials.
Multicomponent Reactions (MCRs): Using the aldehyde as a key component in reactions like the Ugi or Passerini reaction to rapidly build molecular complexity.
The biimidazole core itself presents further opportunities. Selective N-alkylation or N-arylation at the different nitrogen atoms could be explored to fine-tune the steric and electronic properties of the molecule. researchgate.net Moreover, modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, could be investigated to attach various substituents to the imidazole rings, assuming prior halogenation of the scaffold. researchgate.net The integration of biocatalysis with traditional chemocatalysis could also unveil new, highly selective transformations under mild conditions. manchester.ac.uk
Development of Sustainable Synthesis Routes
Future synthetic efforts should prioritize the principles of green chemistry to minimize environmental impact. The development of sustainable routes to this compound is a critical area for research. This involves exploring alternative solvents, energy sources, and catalytic systems.
Key areas for investigation include:
Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. arkat-usa.org
Catalysis: Developing highly efficient and recyclable catalysts. For instance, heterogeneous nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), have been shown to be effective in the synthesis of related benzimidazole (B57391) derivatives, offering advantages of high yield, shorter reaction times, and catalyst recyclability. researchgate.netnih.gov
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.
Table 2: Comparison of Hypothetical Synthetic Routes
| Feature | Conventional Route (Hypothetical) | Sustainable Route (Proposed) |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water or Ethanol |
| Catalyst | Homogeneous acid/base catalyst (non-recyclable) | Heterogeneous nano-catalyst (recyclable) |
| Energy Source | Conventional reflux (hours) | Microwave irradiation (minutes) |
| Workup | Solvent extraction, column chromatography | Filtration, recrystallization from green solvent |
| Environmental Impact | High solvent waste, energy-intensive | Minimal waste, energy-efficient |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To fully optimize the synthesis of this compound, a deeper understanding of the reaction kinetics, mechanisms, and impurity profiles is necessary. Advanced, in situ characterization techniques can provide real-time data from within the reaction vessel, enabling precise control and optimization.
Process Analytical Technology (PAT) tools that could be implemented include:
In Situ FTIR (ReactIR) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. This allows for the precise determination of reaction endpoints and the identification of kinetic profiles.
Reaction Calorimetry: By measuring the heat flow of a reaction as it occurs, calorimetry provides critical information about reaction kinetics and thermodynamics, which is essential for ensuring process safety and scalability.
In Situ NMR Spectroscopy: For certain reactions, placing an NMR probe directly in the reaction flow can provide detailed structural information on transient intermediates that might be missed by offline analysis.
The data gathered from these techniques would facilitate a more robust and efficient synthesis, ensuring higher purity and yield while minimizing batch-to-batch variability.
Hybrid Material Systems Combining this compound with Nanomaterials
The biimidazole moiety is an excellent N,N-bidentate ligand capable of coordinating with a wide range of metal ions. researchgate.net This property can be exploited to create novel hybrid materials by combining this compound with various nanomaterials. jstr.org.inbeilstein-journals.org Such hybrid systems can exhibit synergistic properties that are not present in the individual components. mdpi.com
Potential strategies for creating these hybrid materials include:
Coordination to Metal Nanoparticles: The compound can act as a capping or stabilizing agent for metal nanoparticles (e.g., gold, silver), influencing their growth, stability, and catalytic activity. The biimidazole can also bridge metal centers, potentially forming coordination polymers on nanoparticle surfaces.
Integration with Carbon Nanomaterials: The planar aromatic structure of the biimidazole core suggests it could interact with graphene or carbon nanotubes via π-π stacking. Additionally, the aldehyde group could be used to covalently attach the molecule to functionalized carbon nanomaterials.
Formation of Metal-Organic Frameworks (MOFs): The compound could serve as a functional organic linker in the synthesis of new MOFs. The uncoordinated nitrogen atoms and the aldehyde group within the MOF pores would be available for post-synthetic modification or for acting as active sites for catalysis or sensing. beilstein-journals.org
Table 3: Potential Hybrid Nanomaterials and Their Applications
| Nanomaterial Component | Linkage Strategy | Potential Application |
|---|---|---|
| Gold Nanoparticles (AuNPs) | Coordination via imidazole nitrogens | Catalysis, sensing, biomedical imaging |
| Graphene Oxide (GO) | Covalent bond via aldehyde, π-π stacking | Advanced composites, electronics, energy storage |
| Quantum Dots (QDs) | Ligand exchange/coordination | Fluorescent probes, optoelectronics |
Theoretical Predictions Guiding Experimental Design for Specific Applications
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby reducing the trial-and-error nature of laboratory work. bohrium.com For this compound, theoretical methods can offer profound insights into its behavior and potential applications.
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's optimized geometry, electronic structure (e.g., HOMO-LUMO energy gap), vibrational frequencies (for comparison with IR and Raman spectra), and reactivity descriptors. mdpi.com This information is crucial for understanding its chemical behavior and designing new reactions.
Molecular Docking: In the context of drug discovery, molecular docking simulations can predict how this compound and its virtual derivatives might bind to the active site of a target protein. nih.gov For example, given that some biimidazoles are investigated as potential protein kinase inhibitors, docking studies could identify which kinases this scaffold is most likely to inhibit, thus guiding biological screening efforts. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, both in solution and when interacting with a biological target or a material surface. This can provide insights into conformational flexibility and the stability of binding interactions. nih.gov
By first modeling potential outcomes in silico, researchers can design more targeted and efficient experiments, ultimately accelerating the path to discovering novel applications for this versatile biimidazole compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
